molecular formula C28H44O10 B12060914 Kayarad HX-220 CAS No. 102903-35-5

Kayarad HX-220

Katalognummer: B12060914
CAS-Nummer: 102903-35-5
Molekulargewicht: 540.6 g/mol
InChI-Schlüssel: HTMMMSIQFWMMIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kayarad HX-220 is a chemical compound with the molecular formula C28H44O10 and a molecular weight of 540.65 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Kayarad HX-220 involves multiple steps, including esterification and polymerization reactions. The compound is typically synthesized by reacting 6-(propenoyloxy)hexanoic acid with 3-[2,2-dimethyl-3-[1-oxo-6-(propenoyloxy)hexyl]oxy]propoxy]-2,2-dimethyl-3-oxopropyl ester under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Kayarad HX-220 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Kayarad HX-220 has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.

    Biology: Employed in the synthesis of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and as a component in medical devices.

    Industry: Applied in the production of coatings, adhesives, and sealants

Wirkmechanismus

The mechanism of action of Kayarad HX-220 involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active components that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Kayarad HX-220 is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .

Eigenschaften

CAS-Nummer

102903-35-5

Molekularformel

C28H44O10

Molekulargewicht

540.6 g/mol

IUPAC-Name

[3-[2,2-dimethyl-3-(6-prop-2-enoyloxyhexanoyloxy)propanoyl]oxy-2,2-dimethylpropyl] 6-prop-2-enoyloxyhexanoate

InChI

InChI=1S/C28H44O10/c1-7-22(29)34-17-13-9-11-15-24(31)36-19-27(3,4)20-38-26(33)28(5,6)21-37-25(32)16-12-10-14-18-35-23(30)8-2/h7-8H,1-2,9-21H2,3-6H3

InChI-Schlüssel

HTMMMSIQFWMMIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(COC(=O)CCCCCOC(=O)C=C)COC(=O)C(C)(C)COC(=O)CCCCCOC(=O)C=C

Verwandte CAS-Nummern

102903-35-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.